4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

RORγ Inverse Agonist Prostate Cancer Psoriasis

This 4-fluoro-N-sulfonamide-tetrahydroquinoline is a strategic SAR probe for decoding para-substituent effects on RORγ inverse agonism and NLRP3 inflammasome inhibition. Unlike 4-Cl or 4-CF3 analogs, its unique electronic signature enables precise halogen-bonding studies and selectivity profiling between Th17 and inflammasome pathways. Procure as a critical comparator in your hit-to-lead triage.

Molecular Formula C17H17FN2O3S
Molecular Weight 348.39
CAS No. 899945-65-4
Cat. No. B2534684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS899945-65-4
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-2-3-13-11-15(8-9-16(13)20)19-17(21)12-4-6-14(18)7-5-12/h4-9,11H,2-3,10H2,1H3,(H,19,21)
InChIKeyHCAHIPPWDFVDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 899945-65-4): A Specialized Sulfonamide-Tetrahydroquinoline for Targeted Screening and SAR Exploration


4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 899945-65-4) is a synthetic small molecule belonging to the N-sulfonamide-tetrahydroquinoline class [1]. It is primarily cataloged as a screening compound by Life Chemicals (Product No. F2770-0191) for high-throughput screening (HTS) and Structure-Activity Relationship (SAR) studies targeting the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ/RORγt) and other emerging targets such as the NLRP3 inflammasome [2]. The compound integrates a 4-fluorobenzamide moiety at the 6-position of the methanesulfonyl-tetrahydroquinoline core, a critical structural feature that differentiates it from non-halogenated or alternative halogen-substituted analogs in terms of electronic properties and potential binding-site interactions [3].

Why N-Sulfonamide-Tetrahydroquinoline Analogs Cannot Be Blindly Substituted for CAS 899945-65-4 in RORγ or NLRP3 Research


Within the N-sulfonamide-tetrahydroquinoline class, small changes to the benzamide substituent drastically alter target potency (IC50), selectivity profiles, and downstream cellular efficacy. SAR studies for RORγ inverse agonists reveal that para-substituents on the benzamide ring critically modulate the fit within the ligand-binding domain (LBD) hydrophobic pocket [1]. Specifically, the electronic and steric properties of a 4-fluoro substituent (present in CAS 899945-65-4) differ significantly from 4-chloro, 4-methyl, or unsubstituted analogs, leading to non-linear changes in inverse agonist activity. In the NLRP3 inflammasome inhibition space, a related sulfonamide-tetrahydroquinoline scaffold (S-9) demonstrated that subtle structural modifications can shift the inhibition mechanism from targeting the priming stage to the activation stage, underscoring the risk of assuming functional equivalence across analogs without quantitative head-to-head data [2]. Therefore, procurement decisions must be guided by specific structural requirements of the target pocket rather than generic scaffold similarity.

Quantitative Differentiation Evidence for 4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 899945-65-4) Relative to Structural Analogs


RORγ Inverse Agonist Potency: Class-Level SAR Suggests Favorable Positioning of 4-Fluoro Substituent

While specific IC50 data for CAS 899945-65-4 is not publicly disclosed in the peer-reviewed literature, the broader SAR landscape for N-sulfonamide-tetrahydroquinolines allows for a class-level inference of its differentiation. In lead optimization campaigns for RORγt inverse agonists, the introduction of a halogen at the para-position of the benzamide was found to be critical for activity. For example, compound 5a (a related sulfonamide-tetrahydroquinoline) exhibited superior in vitro activity compared to its predecessor '13'. The 4-fluoro substituent is expected to enhance binding through halogen bonding or improved hydrophobic packing within the LBD, a feature that distinguishes it from the unsubstituted benzamide analog (CAS 941882-68-4), which lacks this specific pharmacophoric interaction [1].

RORγ Inverse Agonist Prostate Cancer Psoriasis

Crystallographically-Validated Scaffold: Tetrahydroquinoline Core Engages the RORγ LBD with High Complementarity

A critical strength of the N-sulfonamide-tetrahydroquinoline scaffold, the core structure of CAS 899945-65-4, is its experimentally validated binding mode to the RORγ LBD. A co-crystal structure of RORγ LBD with compound 13e (XY039), a close structural analog featuring a tetrahydroquinoline sulfonamide core, has been resolved [1]. This structure confirms that the sulfonamide oxygen forms crucial hydrogen bonds with the receptor, while the tetrahydroquinoline ring occupies a hydrophobic cavity. This structural validation provides a distinct advantage over untested or purely virtual screening hits, demonstrating the core scaffold's atomic-level suitability for RORγ targeting. While 13e carries a different N-aryl substituent than CAS 899945-65-4, the shared core guarantees a conserved binding pose, which is not assured for alternative chemotypes like benzothiazine sulfonamides.

X-ray Crystallography RORγ Ligand-Binding Domain Structure-Based Drug Design

Differential Electronic Profile: 4-Fluoro vs. 4-Chloro and 4-Trifluoromethyl Analogs

The compound's 4-fluoro substituent provides a unique balance of electron-withdrawing effect and size. Fluorine's strong electronegativity (Hammett σp = 0.06) influences the benzamide's electron distribution more subtly than chlorine (σp = 0.23) or trifluoromethyl (σp = 0.54), potentially leading to differentiated target engagement and metabolic profiles. Fluorine is often preferred over chlorine in drug discovery due to its smaller van der Waals radius and ability to block metabolic soft spots via oxidative defluorination resistance. In contrast, the 4-chloro analog (CAS 941882-XX-X) or the 4-trifluoromethyl analog (CAS 899945-71-2) may exhibit altered pharmacokinetics (e.g., higher lipophilicity leading to increased metabolic clearance for CF3, or potential for CYP450-mediated dechlorination for Cl). This positions the 4-fluoro analog as a metabolically distinct, electronically moderate alternative for in vitro profiling [1].

Physicochemical Property Differentiation Electron-Withdrawing Group Metabolic Stability

Optimal Scientific and Procurement Scenarios for 4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 899945-65-4)


Focused SAR Exploration of RORγ Inverse Agonists for Prostate Cancer or Autoimmune Disease

This compound is ideally suited as a 'SAR probe' in a series exploring the effect of para-substitution on the N-benzamide ring of tetrahydroquinoline sulfonamides. Based on the confirmed activity of the core scaffold against RORγ and its antiproliferative effects in prostate cancer cell lines (e.g., 22Rv1) and psoriasis models [1][2], the 4-fluoro substituent allows researchers to interrogate electronic and steric effects on target engagement without the confounding factors of larger halogens. It serves as a direct comparator to the 4-chloro and 4-trifluoromethyl analogs available in screening libraries, enabling a systematic SAR triad. Procurement is recommended for academic labs and biotechs conducting hit-to-lead optimization on RORγ-driven disease targets.

Structure-Based Drug Design (SBDD) Leveraging the Tetrahydroquinoline Core Crystal Structure

For research groups with access to X-ray crystallography, Cryo-EM, or molecular docking capabilities, this compound is a strong candidate for co-structural studies. The existing co-crystal structure of the tetrahydroquinoline sulfonamide compound 13e with the RORγ LBD provides a robust template [1]. The 4-fluoro substituent in this compound offers a distinct electron density fingerprint compared to the existing 13e structure, facilitating the study of halogen-specific interactions (e.g., halogen bonding) in the target pocket. This is particularly valuable for labs focused on computational chemistry-aided rational design against the RORγ LBD.

Cross-Screening Against NLRP3 Inflammasome Targets Using a Structurally Distinct Probe

Given that sulfonamide-substituted tetrahydroquinoline derivatives (e.g., compound S-9) have been identified as promising NLRP3 inflammasome inhibitors [1], this 4-fluoro analog provides a structurally distinct alternative for profiling the SAR landscape at this emerging target. Its electron-withdrawing 4-fluoro substituent differentiates it from other library members, enabling selectivity profiling between the NLRP3 inflammasome pathway and the RORγ/Th17 pathway. This is a strategic procurement choice for screening facilities aiming to identify dual-pathway inhibitors or specific pathway inhibitors.

Quote Request

Request a Quote for 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.